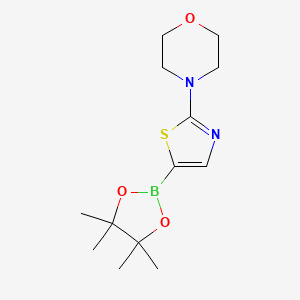

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine

Description

Properties

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-9-15-11(20-10)16-5-7-17-8-6-16/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKDPGSQUZOIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the thiazole ring system.

- Introduction of the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Attachment of the morpholine substituent at the 4-position of the thiazole ring.

Preparation of the Boronate Ester-Substituted Thiazole Core

The boronate ester moiety is introduced via palladium-catalyzed borylation reactions, commonly employing pinacol borane derivatives. The key synthetic step involves:

- Suzuki-Miyaura cross-coupling reaction between a halogenated thiazole intermediate and a boronate ester reagent.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane/water mixture |

| Temperature | 100 °C |

| Time | 4 hours |

| Atmosphere | Inert (argon) |

| Yield | Approximately 71% |

This method is exemplified in the synthesis of related morpholine-substituted boronate esters, where a bromo-substituted aromatic or heteroaromatic compound is coupled with a boronic ester under the above conditions to yield the desired product with high purity (HPLC > 99%) and confirmed by LCMS and NMR analysis.

Morpholine Substitution on the Thiazole Ring

The morpholine group is introduced via nucleophilic aromatic substitution or selective substitution on a halogenated pyridine or thiazole precursor. A representative synthetic route includes:

- Starting from 2,4-dichloro-3-nitropyridine.

- Selective substitution of one chloro group by morpholine in the presence of triethylamine.

- Subsequent transformation to the thiazole ring via reaction with potassium thiocyanate (KSCN) in acetic acid at elevated temperature (~80 °C).

- Reduction of the nitro group with iron powder in acetic acid at ~60 °C, promoting intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton bearing the morpholine substituent.

Although this example is for a thiazolo[5,4-b]pyridine derivative, the methodology is analogous for thiazole derivatives with morpholine substitution.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

- Research indicates that boron-containing compounds exhibit significant anticancer properties. The thiazole moiety in this compound is known for its biological activity against various cancer cell lines. Studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

-

Antimicrobial Properties:

- Compounds similar to 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine have demonstrated antimicrobial effects. The presence of the morpholine ring enhances solubility and bioavailability, making it a candidate for developing new antimicrobial agents against resistant strains .

- Pharmacological Studies:

Materials Science Applications

- Polymer Chemistry:

-

Photocatalysis:

- Boronates are known to play a role in photocatalytic reactions. The compound can be utilized in the development of photocatalysts for environmental applications such as water purification and CO2 reduction . Its structural features may facilitate charge separation and enhance photocatalytic efficiency.

Organic Synthesis Applications

- Reagents in Cross-Coupling Reactions:

- Building Blocks for Drug Development:

Case Studies

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and functional properties of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine with analogous compounds bearing pyridine, pyrimidine, or benzene rings instead of thiazole:

Key Differences and Research Findings:

Heterocyclic Core Influence on Reactivity :

- The thiazole derivative exhibits enhanced electrophilicity due to the electron-withdrawing sulfur atom, making it more reactive in cross-coupling reactions compared to pyridine or pyrimidine analogs .

- Pyridine -based compounds (e.g., CAS 485799-04-0) show higher stability in aqueous environments due to the nitrogen atom’s basicity, which is advantageous in catalytic systems .

- Pyrimidine derivatives (e.g., CAS 957198-30-0) display dual nitrogen atoms, enabling stronger hydrogen-bonding interactions in supramolecular chemistry applications .

Steric and Electronic Effects :

- Substitution patterns (e.g., 2-pyridinyl vs. 3-pyridinyl) significantly impact steric hindrance. For example, 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine (CAS 1201644-33-8) has a meta-substituted boronate group, reducing steric clashes in coupling reactions compared to ortho-substituted analogs .

- The benzyl-linked compound (CAS 876316-33-5) exhibits extended π-conjugation, enhancing its utility in optoelectronic materials .

Pharmaceutical Relevance :

- Thiazole-containing derivatives are prioritized in drug discovery due to the prevalence of thiazole motifs in bioactive molecules (e.g., antibiotics and kinase inhibitors) .

- Pyridine analogs (e.g., CAS 485799-04-0) are more commonly used in metal-organic frameworks (MOFs) due to their rigid geometry .

Biological Activity

The compound 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₃H₁₆BNO₂S

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

The presence of the dioxaborolane moiety is crucial for its biological activity, particularly in medicinal chemistry applications.

The biological activity of this compound may stem from its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing reactive intermediates and facilitating chemical reactions involving nucleophiles. Its thiazole component may contribute to bioactivity through interactions with proteins or enzymes involved in disease pathways.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives are known for their antibacterial and antifungal activities due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Anticancer Properties

Research has suggested that boron-containing compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or the inhibition of specific signaling pathways that promote cell survival.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity against breast and lung cancer cells .

- Antimicrobial Efficacy : Another study tested the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆BNO₂S |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 754214-56-7 |

| Antimicrobial Activity (IC50) | 10 µg/mL (against E. coli) |

| Anticancer Activity (IC50) | Micromolar range |

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

Answer:

The primary challenges include low reaction yields and purification difficulties due to the compound’s hybrid structure (thiazole, morpholine, and boronate ester). For example, a similar morpholine-containing boronate ester was synthesized with only 27% yield via condensation reactions, requiring column chromatography with hexanes/EtOAC and 0.25% Et3N to mitigate polar impurities . To improve efficiency, researchers can explore Suzuki-Miyaura cross-coupling (a boron-dependent reaction) by coupling pre-synthesized thiazole-morpholine intermediates with dioxaborolane precursors. Optimizing catalyst systems (e.g., Pd(PPh3)4) and protecting groups for the morpholine nitrogen may enhance stability during reactions.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Critical for confirming the thiazole-morpholine core and boronate ester integration. For example, morpholine protons resonate at δ 3.5–4.0 ppm, while thiazole protons appear at δ 7.0–8.5 ppm. The dioxaborolane’s methyl groups typically show singlets near δ 1.3 ppm .

- LC-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C15H22BN2O3S: ~329.2 Da) and detects impurities via fragmentation patterns .

- IR Spectroscopy : Identifies B-O stretches (~1350 cm<sup>-1</sup>) and morpholine C-O-C vibrations (~1100 cm<sup>-1</sup>) .

Advanced: How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

Answer:

The dioxaborolane group enables Suzuki-Miyaura cross-coupling, a key step in constructing biaryl or heteroaryl systems. For instance, boronate esters are stable to air/moisture but react selectively with aryl halides under Pd catalysis. Researchers should optimize conditions (e.g., base: Na2CO3, solvent: DME/H2O) to avoid side reactions with the thiazole sulfur or morpholine oxygen. Evidence from analogous compounds shows that steric hindrance from the tetramethyl groups may slow coupling rates, requiring elevated temperatures (80–100°C) .

Advanced: What strategies can elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry?

Answer:

- Core Modifications : Replace the thiazole with oxazole or triazole to assess electronic effects on bioactivity (e.g., triazole derivatives exhibit antimicrobial properties) .

- Boronate Isosteres : Substitute dioxaborolane with carboxylic acid or trifluoroborate to study boron’s role in target binding .

- In Vitro Assays : Screen against kinase or protease panels to identify targets. For example, thiazole-morpholine hybrids have shown activity in cancer cell lines .

Basic: What are common impurities in synthesis, and how are they identified?

Answer:

- Unreacted Boronate Precursors : Detected via LC-MS as lower-molecular-weight species .

- Oxidation Byproducts : Boronate-to-boric acid conversion under acidic conditions; monitor via <sup>11</sup>B NMR (δ 18–20 ppm for boric acid) .

- Morpholine Degradation : N-Oxide formation under oxidative conditions; identified by <sup>1</sup>H NMR (δ 3.0–3.5 ppm for N-oxide protons) .

Advanced: How can computational methods predict this compound’s biological targets?

Answer:

- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., kinases) using software like AutoDock. The morpholine’s oxygen may form hydrogen bonds with catalytic lysines .

- Pharmacophore Modeling : Map electron-rich regions (thiazole sulfur, boronate ester) to predict interactions with ATP-binding pockets .

- ADMET Prediction : Tools like SwissADME assess logP (estimated ~2.5) and blood-brain barrier penetration, critical for CNS drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.